1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride
Description
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is a deuterated derivative of propane-1,3-diamine Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 1 and 3 in the propane chain
Properties
IUPAC Name |
1,1,3,3-tetradeuteriopropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i2D2,3D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-SNSYAXNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetradeuteriopropane-1,3-diamine typically involves the deuteration of propane-1,3-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride involves large-scale deuteration processes. The deuterated compound is then converted to its dihydrochloride salt by reacting with hydrochloric acid (HCl). This process ensures the compound’s stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated amides, while substitution reactions can produce various deuterated derivatives.
Scientific Research Applications
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diamine: The non-deuterated parent compound.
1,1,3,3-Tetraethoxypropane: Another deuterated derivative with different substituents.
N,N’-Diarylpropane-1,3-diamines: Compounds with aromatic groups attached to the propane-1,3-diamine backbone.
Uniqueness
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is unique due to the presence of deuterium atoms, which confer distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it valuable in research and industrial applications where these properties are advantageous.
Biological Activity
1,1,3,3-Tetradeuteriopropane-1,3-diamine; dihydrochloride (CAS No. 193945-44-7) is a deuterated derivative of propane-1,3-diamine. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its biological activity. This compound is primarily utilized in research settings for its unique properties that facilitate studies in various biochemical and pharmacological contexts.
Chemical Structure
The chemical structure of 1,1,3,3-Tetradeuteriopropane-1,3-diamine; dihydrochloride features two amine groups capable of participating in hydrogen bonding and nucleophilic reactions. The presence of deuterium affects its reactivity and interaction with biological systems.
The biological activity of 1,1,3,3-Tetradeuteriopropane-1,3-diamine is largely attributed to its nucleophilic properties. It can react with electrophilic compounds within biological systems, influencing various biochemical pathways.
Target Interactions
- Enzymatic Activity : The compound interacts with enzymes and proteins due to its polar nature and ability to form hydrogen bonds.
- Cell Signaling : It can alter cell signaling pathways by modifying gene expression and affecting cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile of 1,1,3,3-Tetradeuteriopropane-1,3-diamine is influenced by its solubility in water and polar characteristics. This allows it to be readily absorbed and distributed within biological tissues.
Case Studies
Several studies have explored the applications of 1,1,3,3-Tetradeuteriopropane-1,3-diamine in various fields:
- Metabolic Pathway Tracing : Researchers have utilized deuterated compounds like this one to trace metabolic pathways in living organisms. The incorporation of deuterium allows for the differentiation between labeled and unlabeled molecules during metabolic studies.
- Drug Development : Investigations into the pharmacokinetic properties of deuterated drugs have shown that they can exhibit improved metabolic stability and reduced clearance rates compared to their non-deuterated counterparts.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Interaction | Forms complexes with various enzymes impacting their activity |
| Cell Signaling Modulation | Alters signaling pathways affecting gene expression and cellular responses |
| Metabolic Tracing | Used in studies to trace metabolic pathways using deuterium labeling |
| Drug Development | Investigated for improved pharmacokinetics in drug formulations |
Types of Reactions
- Oxidation : Can be oxidized to form deuterated amides or nitriles.
- Reduction : Capable of being reduced back to its parent amine form.
- Substitution : The amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |
| Substitution | Alkyl halides | Base-catalyzed conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
